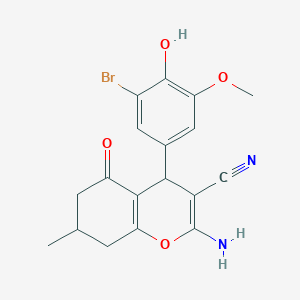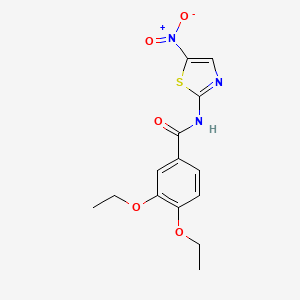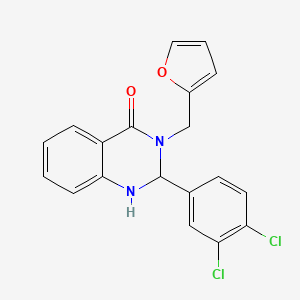![molecular formula C27H29ClN4O3 B4987447 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as CEP-26401 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of CEP-26401 is not fully understood. However, it is known to modulate the activity of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This modulation leads to changes in neuronal excitability and neurotransmitter release, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of GABA and decrease the release of glutamate in the brain. It has also been found to reduce the activity of voltage-gated sodium channels and NMDA receptors. These effects may contribute to its anxiolytic, anticonvulsant, and antidepressant properties.
実験室実験の利点と制限
CEP-26401 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for its targets, making it a useful tool for studying the function of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. Another advantage is that it has been shown to have minimal toxicity in animal studies. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on CEP-26401. One direction is to further investigate its mechanism of action and its effects on neuronal excitability and neurotransmitter release. Another direction is to explore its potential as a treatment for neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for administration.
合成法
The synthesis of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline involves several steps. The first step involves the reaction between 4-chlorobenzoyl chloride and piperazine in the presence of a base such as triethylamine. This reaction produces 4-(4-chlorobenzoyl)-1-piperazine. The second step involves the reaction between 4-(4-chlorobenzoyl)-1-piperazine and 4-isopropylbenzylamine in the presence of a base such as potassium carbonate. This reaction produces N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine. The final step involves the reaction between N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine and 2-nitroaniline in the presence of a base such as sodium hydride. This reaction produces 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline.
科学的研究の応用
CEP-26401 has been studied extensively for its potential applications in drug discovery and development. It has been found to have activity against a range of targets including voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This makes it a promising candidate for the development of drugs for the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
(4-chlorophenyl)-[4-[4-nitro-3-[(4-propan-2-ylphenyl)methylamino]phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O3/c1-19(2)21-5-3-20(4-6-21)18-29-25-17-24(11-12-26(25)32(34)35)30-13-15-31(16-14-30)27(33)22-7-9-23(28)10-8-22/h3-12,17,19,29H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKJJXXLECWZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)

![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)